molecular formula C14H6F5N3O B5435804 2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide

2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide

Cat. No.: B5435804
M. Wt: 327.21 g/mol
InChI Key: IBZXTMSHPWACJH-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide is a chemical compound with the molecular formula C14H6F5N3O It is characterized by the presence of five fluorine atoms attached to a benzamide ring and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide typically involves the following steps:

    Preparation of 2,3,4,5,6-pentafluorobenzoyl chloride: This intermediate is synthesized by reacting pentafluorobenzene with thionyl chloride in the presence of a catalyst.

    Formation of 2,3,4,5,6-pentafluorobenzamide: The benzoyl chloride is then reacted with ammonia to form the corresponding benzamide.

    Coupling with indazole: The final step involves coupling the pentafluorobenzamide with 1H-indazole-5-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzyme active sites, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules. This results in the modulation of various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentafluorobenzamide: Lacks the indazole moiety, making it less versatile in biological applications.

    N-(1H-indazol-5-yl)benzamide: Does not have the fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide is unique due to the combination of the highly electronegative fluorine atoms and the biologically active indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F5N3O/c15-9-8(10(16)12(18)13(19)11(9)17)14(23)21-6-1-2-7-5(3-6)4-20-22-7/h1-4H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZXTMSHPWACJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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